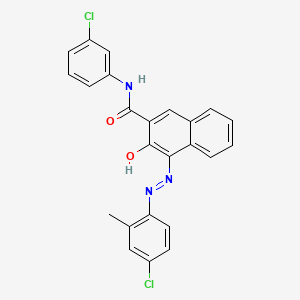

4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide is a complex organic compound known for its vibrant color properties and potential applications in various scientific fields. This compound belongs to the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The specific structure of this compound includes chlorinated phenyl groups and a hydroxynaphthalene carboxamide moiety, contributing to its unique chemical and physical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 4-chloro-2-methylaniline, where the amine group is converted into a diazonium salt using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures.

Coupling Reaction: The diazonium salt is then coupled with N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide in an alkaline medium, usually sodium hydroxide (NaOH), to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products. Solvent extraction and recrystallization are commonly employed to purify the final product.

化学反应分析

Types of Reactions

4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.

Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of corresponding amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: Na2S2O4 in aqueous solution or H2 with a palladium catalyst.

Substitution: Halogenation with chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

科学研究应用

4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide has diverse applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various metal ions.

Biology: Employed in histological staining to visualize cellular components under a microscope.

Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its light-absorbing properties.

Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

作用机制

The mechanism of action of 4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide primarily involves its interaction with light and biological molecules:

Photodynamic Therapy: The compound absorbs light and generates reactive oxygen species (ROS), which can induce cell death in cancer cells.

Molecular Targets: The azo group and hydroxynaphthalene moiety interact with cellular proteins and DNA, disrupting their normal function and leading to cell death.

Pathways Involved: The generation of ROS activates apoptotic pathways, leading to programmed cell death.

相似化合物的比较

4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide can be compared with other azo dyes such as:

Methyl Orange: A simpler azo dye used as a pH indicator.

Congo Red: An azo dye used in histology for staining amyloid proteins.

Sudan III: A lipid-soluble dye used for staining triglycerides in biological samples.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in scientific research and industry.

生物活性

4-((4-Chloro-2-methylphenyl)azo)-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide, commonly referred to as a complex azo compound, has garnered attention in various fields of biological research due to its unique chemical structure and potential applications. This article delves into its biological activity, including mechanisms of action, toxicity, and potential therapeutic uses.

- Molecular Formula : C24H17Cl2N3O2

- Molecular Weight : 450.32 g/mol

- CAS Number : 53151-01-2

- IUPAC Name : 4-[(4-chloro-2-methylphenyl)diazenyl]-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon exposure to light, which can lead to cell death in cancer cells. The following points summarize its mechanism of action:

- Photodynamic Therapy : The compound absorbs light and produces ROS, which are cytotoxic and can induce apoptosis in targeted cells.

- Interaction with Cellular Targets : The azo group and hydroxynaphthalene moiety interact with cellular proteins and DNA, disrupting their normal functions.

- Apoptotic Pathways Activation : The generation of ROS activates apoptotic pathways, leading to programmed cell death.

Biological Activity and Toxicity Studies

Research has indicated that azo compounds can exhibit genotoxic effects. A study evaluating the genotoxic potential of similar azo compounds found that they could induce chromosomal aberrations in vitro under certain conditions . Additionally, the following findings highlight the biological activity of this compound:

Case Studies

- Photodynamic Therapy Application : In vitro studies demonstrated the efficacy of this compound in inducing apoptosis in various cancer cell lines when activated by specific wavelengths of light. The study indicated a significant reduction in cell viability correlating with increased ROS production.

- Toxicological Assessment : A comprehensive assessment involving repeated dosing revealed no significant toxicological effects at doses up to 1000 mg/kg bw/day. However, further studies are needed to explore long-term effects and metabolic pathways .

属性

CAS 编号 |

53151-01-2 |

|---|---|

分子式 |

C24H17Cl2N3O2 |

分子量 |

450.3 g/mol |

IUPAC 名称 |

4-[(4-chloro-2-methylphenyl)diazenyl]-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C24H17Cl2N3O2/c1-14-11-17(26)9-10-21(14)28-29-22-19-8-3-2-5-15(19)12-20(23(22)30)24(31)27-18-7-4-6-16(25)13-18/h2-13,30H,1H3,(H,27,31) |

InChI 键 |

QBXIINPDMOXVKS-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。